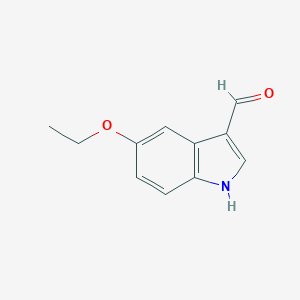

5-Ethoxy-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 and is typically stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Ethoxy-1H-indole-3-carbaldehyde is1S/C11H11NO2/c1-2-14-9-3-4-11-10 (5-9)8 (7-13)6-12-11/h3-7,12H,2H2,1H3 . This indicates the presence of an ethoxy group attached to the 5th carbon of the indole ring and a carbaldehyde group attached to the 3rd carbon . Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde, are known to be involved in multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

5-Ethoxy-1H-indole-3-carbaldehyde is a solid at room temperature . It has a predicted boiling point of 381.8±22.0 °C and a predicted density of 1.228±0.06 g/cm3 .科学的研究の応用

Synthesis and Classification of Indoles

Indoles, including 5-Ethoxy-1H-indole-3-carbaldehyde, are of significant interest in organic chemistry due to their presence in numerous natural products and their diverse range of biological activities. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, classifying the methods into nine types based on the bond formation in the indole ring. This classification aids in understanding the synthetic strategies towards indoles, which could be applied to synthesize specific indole derivatives like 5-Ethoxy-1H-indole-3-carbaldehyde for targeted applications (Taber & Tirunahari, 2011).

Conversion of Biomass to Value-Added Chemicals

Chernyshev, Kravchenko, and Ananikov (2017) discuss the transformation of plant biomass into furan derivatives, highlighting the potential of such compounds in generating sustainable materials and fuels. Although 5-Ethoxy-1H-indole-3-carbaldehyde is not directly mentioned, the discussion on furan derivatives outlines the importance of exploring indole derivatives for sustainable chemistry applications (Chernyshev et al., 2017).

Role of Indole Derivatives in Plant and Human Health

Paredes et al. (2009) review the presence and role of melatonin, an indole derivative, in plants, suggesting the wide-ranging implications of indoles in biological systems. This indicates potential research avenues for 5-Ethoxy-1H-indole-3-carbaldehyde in understanding plant physiology or growth promotion (Paredes et al., 2009).

Advanced Materials and Polymers

Thoma et al. (2020) explore the use of hydroxymethylfurfural (HMF) derivatives in the production of adhesives, highlighting the role of such compounds in creating bio-based materials. The discussion points to the potential of derivatives like 5-Ethoxy-1H-indole-3-carbaldehyde in the development of new materials and polymers (Thoma et al., 2020).

Biodegradation and Environmental Impact

Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates, shedding light on the degradation processes and environmental impact of organic compounds. This review underscores the importance of studying the biodegradation pathways and environmental behavior of indole derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde (Ying et al., 2002).

Safety And Hazards

The safety information available indicates that 5-Ethoxy-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .

将来の方向性

特性

IUPAC Name |

5-ethoxy-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZSIQZGXBEDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406464 |

Source

|

| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-1H-indole-3-carbaldehyde | |

CAS RN |

169789-47-3 |

Source

|

| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)

acetic acid](/img/structure/B112011.png)